(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(13-16)23-19(20(17)21)12-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUKHLJYIUFTKG-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran core with benzaldehyde or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and ether linkage sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader family of (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives. Key structural analogues and their properties are summarized below:
Structure-Activity Relationship (SAR) Analysis
- Position 2 (Benzylidene Group): Electron-donating groups (e.g., methoxy, hydroxy) enhance tubulin-binding affinity by stabilizing interactions with the colchicine-binding site . For example, compound 5a (indole-methylene) exhibits nanomolar potency due to hydrophobic interactions with tubulin’s β-subunit . Halogenated substituents (e.g., 2,6-dichloro in 5b) improve metabolic stability and membrane permeability .
- Bulky substituents (e.g., triazole-pyrrolidine in derivatives) may reduce off-target toxicity but require synthetic optimization for yield .
Key Research Findings
Tubulin Binding: Aurones like 5a disrupt microtubule dynamics by binding to the colchicine site, validated via molecular docking and LC-ESI-MS .
Selectivity: Unlike taxanes, aurones avoid P-glycoprotein-mediated resistance, making them promising for multidrug-resistant cancers .
Biological Activity
(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzofuran core with a benzylidene group and an alkoxy side chain, which contributes to its biological activities. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to benzofuran have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1. Specifically, derivatives similar to this compound have achieved reductions in TNF levels by up to 93.8% in vitro .
Table 1: Anti-inflammatory Effects of Benzofuran Derivatives
| Compound | TNF Reduction (%) | IL-1 Reduction (%) | IL-8 Reduction (%) |
|---|---|---|---|
| Compound A | 93.8 | 98 | 71 |
| Compound B | 85 | 90 | 65 |
| (Z)-2-benzylidene... | TBD | TBD | TBD |
2. Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity has been quantitatively assessed using DPPH radical scavenging assays, revealing that certain derivatives exhibit IC50 values comparable to established antioxidants .
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound | IC50 Value (µM) |
|---|---|
| (Z)-2-benzylidene... | TBD |
| Standard Antioxidant | 20 |
3. Anticancer Activity
Research has indicated that benzofuran derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of several benzofuran derivatives on MCF-7 cells:
Table 3: Cytotoxicity of Benzofuran Derivatives on MCF-7 Cells
| Compound | IC50 Value (µM) |
|---|---|
| (Z)-2-benzylidene... | TBD |
| Control (Doxorubicin) | 5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that analyze how different substitutions affect activity. For example, modifications on the benzylidene group or variations in the alkoxy chain can significantly influence both anti-inflammatory and anticancer activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted aldehydes. For example, benzofuran-3(2H)-one is reacted with 3-methylbut-2-en-1-yloxy-substituted benzaldehyde under basic conditions (e.g., NaDES solvents or L-proline-based catalysts) . Optimization includes:
- Catalyst selection : Natural deep eutectic solvents (NaDES) reduce reaction time (e.g., 18 minutes under ultrasound) .
- Temperature control : Mild conditions (25–60°C) prevent isomerization of the Z-configuration .
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the Z-isomer .
Q. How is the structural characterization of this compound performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Multi-modal analytical techniques are employed:
- NMR spectroscopy : and NMR confirm the benzylidene proton (δ 7.6–8.0 ppm) and Z-configuration via coupling constants (J = 12–14 Hz for transoid protons) .
- X-ray crystallography : Single-crystal diffraction resolves supramolecular interactions (e.g., π-π stacking) and validates the Z-conformation .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects) of this compound?
- Methodological Answer : Contradictions arise from assay-specific variables. To address this:
- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., MDA-MB-231 vs. Vero E6) to differentiate cytotoxicity from antiviral activity .
- Mechanistic studies : Conduct target-specific assays (e.g., Topoisomerase I/II inhibition for anticancer effects vs. SARS-CoV-2 replication inhibition ).
- Structural analogs : Compare derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective in addressing E/Z isomerization during synthesis, and how is stereochemical purity maintained?
- Methodological Answer :
- Kinetic control : Short reaction times and low temperatures favor the Z-isomer by minimizing thermodynamic equilibration .
- Chromatographic separation : Use chiral columns or preparative TLC to isolate stereoisomers .
- Spectroscopic monitoring : Track isomer ratios via NMR (e.g., benzylidene proton splitting patterns) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like DRAK2 (apoptosis regulation) or SARS-CoV-2 main protease (M) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological IC values .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
Q. What experimental approaches are used to study the mitochondrial apoptosis pathway induced by this compound?
- Methodological Answer :
- Flow cytometry : Measure mitochondrial membrane potential loss via JC-1 staining .
- Cell cycle analysis : Use propidium iodide staining to detect G0/G1 arrest .
- Western blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
